molecular formula C22H26N2O2 B1680368 4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine CAS No. 153607-44-4

4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine

Cat. No.: B1680368
CAS No.: 153607-44-4
M. Wt: 350.5 g/mol
InChI Key: DHYRQVXQZAGWKI-UHFFFAOYSA-N
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Description

S 14489 is a benzodioxopiperazine compound known for its ability to antagonize the 5-HT1A receptor . This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the field of neuropharmacology.

Preparation Methods

The synthesis of S 14489 involves several steps, starting with the preparation of the benzodioxopiperazine core. The synthetic route typically includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a coupling reaction with the piperazine ring.

    Final Modifications: Additional functional groups are added to the core structure to achieve the desired chemical properties.

Chemical Reactions Analysis

S 14489 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the benzodioxopiperazine core.

    Substitution: Substitution reactions are common, where different substituents are introduced to the core structure using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

S 14489 has several scientific research applications, including:

Mechanism of Action

S 14489 exerts its effects by antagonizing the 5-HT1A receptor, a subtype of serotonin receptor . This antagonistic action inhibits the receptor’s normal function, leading to altered neurotransmitter release and modulation of neuronal activity. The molecular targets involved include the 5-HT1A receptor and associated signaling pathways, which play a crucial role in mood regulation and anxiety.

Comparison with Similar Compounds

S 14489 is compared with other benzodioxopiperazine compounds, such as S 15535 and S 15931 . These compounds also target the 5-HT1A receptor but may have different pharmacological profiles and potencies. S 14489 is unique due to its specific antagonistic properties and potential therapeutic applications.

Similar compounds include:

    S 15535: A benzodioxopiperazine with mixed 5-HT1A autoreceptor agonist and postsynaptic 5-HT1A receptor antagonist properties.

    S 15931: Another benzodioxopiperazine with similar receptor interactions but different pharmacokinetic properties.

S 14489 stands out due to its distinct antagonistic action on the 5-HT1A receptor, making it a valuable compound for research and potential therapeutic development.

Properties

CAS No.

153607-44-4

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

1-[2-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine

InChI

InChI=1S/C22H26N2O2/c1-2-5-19-17(4-1)16-18(19)8-9-23-10-12-24(13-11-23)20-6-3-7-21-22(20)26-15-14-25-21/h1-7,18H,8-16H2

InChI Key

DHYRQVXQZAGWKI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2CC3=CC=CC=C23)C4=C5C(=CC=C4)OCCO5

Canonical SMILES

C1CN(CCN1CCC2CC3=CC=CC=C23)C4=C5C(=CC=C4)OCCO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine
S 14489
S-14489

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine
Reactant of Route 2
4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine
Reactant of Route 3
4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine
Reactant of Route 4
Reactant of Route 4
4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine
Reactant of Route 5
Reactant of Route 5
4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine
Reactant of Route 6
4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine

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